molecular formula C24H29N3O2S B2401676 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide CAS No. 1031679-75-0

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide

Cat. No.: B2401676
CAS No.: 1031679-75-0
M. Wt: 423.58
InChI Key: RKNLTTVKSNAIOY-UHFFFAOYSA-N
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Description

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.
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Biological Activity

The compound 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide is a novel derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant capabilities, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[2,3-d]pyrimidine core
  • A tert-butyl group
  • An m-tolyl substituent
  • An amide functional group

This structural complexity suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including our compound of interest. The National Cancer Institute (NCI) screened various derivatives against a panel of 60 tumor cell lines. The results indicated significant antiproliferative activity in several derivatives, with mechanisms potentially involving inhibition of key signaling pathways like VEGFR-2 and PI3K/AKT/mTOR pathways .

Case Study: In Vitro Evaluation

A specific study demonstrated that the compound exhibited cytotoxic effects on p21-deficient cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC50 values varied across different cancer cell lines, highlighting its selective cytotoxicity.

Antioxidant Activity

The antioxidant properties of thieno[2,3-d]pyrimidines are noteworthy. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation. In comparative studies with ascorbic acid, certain derivatives showed comparable antioxidant potency .

Molecular docking studies revealed that these compounds interact with the Keap1 protein, a critical regulator of oxidative stress responses. This interaction suggests a mechanism by which these compounds may enhance cellular defenses against oxidative damage.

Other Biological Activities

Beyond anticancer and antioxidant activities, thieno[2,3-d]pyrimidine derivatives have shown promise in:

  • Anti-inflammatory effects: Some compounds exhibit significant inhibition of pro-inflammatory cytokines.
  • Antimicrobial properties: Preliminary studies suggest activity against various bacterial strains.

Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Activity TypeCompound TestedIC50 (µM)Mechanism/Notes
Anticancer3-(tert-butyl)VariesInduces apoptosis; selective for p21-deficient
AntioxidantVariousComparable to Ascorbic AcidScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatorySelected DerivativesNot specifiedInhibits cytokine production
AntimicrobialSelected DerivativesNot specifiedEffective against specific bacterial strains

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-14-6-5-7-16(12-14)25-20(28)11-10-19-26-22(29)21-17-9-8-15(24(2,3)4)13-18(17)30-23(21)27-19/h5-7,12,15H,8-11,13H2,1-4H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNLTTVKSNAIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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